3-Chloro-2-fluoro-6-nitrophenol

Overview

Description

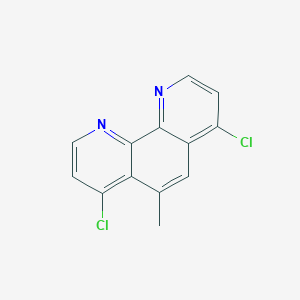

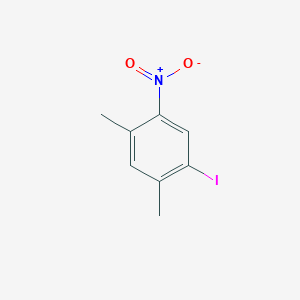

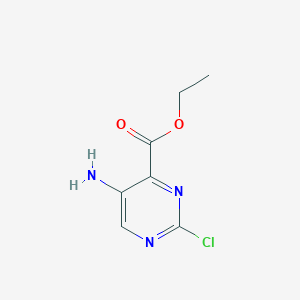

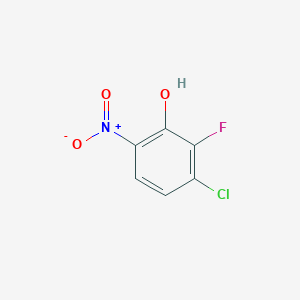

“3-Chloro-2-fluoro-6-nitrophenol” is a chemical compound with the molecular formula C6H3ClFNO3 . It is a type of phenol, which is a class of aromatic organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is part of an aromatic ring .

Molecular Structure Analysis

The molecular weight of “3-Chloro-2-fluoro-6-nitrophenol” is approximately 191.544 Da . The compound contains one chlorine atom, one fluorine atom, and one nitro group (-NO2) attached to a phenol ring .Physical And Chemical Properties Analysis

The compound has a density of approximately 1.7±0.1 g/cm3, a boiling point of 260.0±40.0 °C at 760 mmHg, and a flash point of 111.1±27.3 °C . It also has certain optical properties such as an index of refraction of 1.599 and a polarizability of 15.7±0.5 10^-24 cm^3 .Scientific Research Applications

Environmental Remediation and Sensing

Fluorescence Sensing for Water Safety

Research has shown that graphitic carbon nitride nanosheets can be used for the selective and sensitive detection of nitrophenols in aqueous solutions, highlighting potential applications in environmental monitoring and public safety (Rong et al., 2015). This suggests that 3-Chloro-2-fluoro-6-nitrophenol could potentially be detected in environmental samples using similar fluorescence-based methods.

Ultrasonic Remediation Techniques

Ultrasonic destruction has been explored for phenol and its derivatives, indicating a method for reducing their concentrations in contaminated water to non-hazardous levels (Kidak & Ince, 2006). This research could be relevant for decontaminating water sources from compounds like 3-Chloro-2-fluoro-6-nitrophenol.

Graphene Adsorption for Decontamination

Studies on the adsorption capabilities of graphene for removing chloro-nitrophenol from aqueous solutions reveal the effectiveness of graphene in purifying water contaminated with hazardous phenolic compounds (Mehrizad & Gharbani, 2014). This suggests a potential application in removing 3-Chloro-2-fluoro-6-nitrophenol from environmental samples.

Advanced Oxidation Processes (AOPs)

AOPs for Degradation of Phenolic Compounds

Comparative studies on various AOPs for degrading phenolic compounds like 4-chloro-2-nitrophenol indicate that methods such as UV/Fenton and UV/TiO2 are highly efficient (Saritha et al., 2007). These findings could be applied to the treatment of water contaminated with 3-Chloro-2-fluoro-6-nitrophenol, suggesting pathways for its degradation.

Chemical Synthesis and Drug Research

Indenoisoquinoline Topoisomerase I Poisons

Research into indenoisoquinoline topoisomerase I poisons has explored replacing the nitro group with other functional groups to retain biological activity while minimizing safety risks, suggesting a broader relevance in drug development (Beck et al., 2015). This indicates a potential pharmaceutical application where compounds like 3-Chloro-2-fluoro-6-nitrophenol could be used as intermediates or analogs in drug synthesis.

Safety and Hazards

properties

IUPAC Name |

3-chloro-2-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXNXZWZWUJJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525906 | |

| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-6-nitrophenol | |

CAS RN |

82419-40-7 | |

| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)

![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)

![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)